molecular formula C5H6N2O2 B1587458 6-Methoxypyrimidin-4(3H)-one CAS No. 6128-06-9

6-Methoxypyrimidin-4(3H)-one

Cat. No. B1587458
CAS RN: 6128-06-9
M. Wt: 126.11 g/mol
InChI Key: GZFWHDWTLOZEOM-UHFFFAOYSA-N
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Description

6-Methoxypyrimidin-4(3H)-one, also known as 4-Amino-6-methoxypyrimidine, is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol .


Synthesis Analysis

While specific synthesis methods for 6-Methoxypyrimidin-4(3H)-one were not found in the search results, related compounds such as 4-Amino-6-methoxypyrimidine have been synthesized for various research purposes . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The InChI string for 6-Methoxypyrimidin-4(3H)-one is InChI=1S/C5H7N3O/c1-9-5-2-4 (6)7-3-8-5/h2-3H,1H3, (H2,6,7,8) . Its canonical SMILES representation is COC1=NC=NC (=C1)N .


Physical And Chemical Properties Analysis

6-Methoxypyrimidin-4(3H)-one has a molecular weight of 125.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 61 Ų .

Scientific Research Applications

Pharmacogenetics and Personalized Medicine

Research indicates the significant role of genetic polymorphisms in optimizing therapy with specific drugs, including antifolate and fluoropyrimidine agents, which are vital in cancer treatment. These findings emphasize the importance of understanding individual genetic makeup in personalizing medical treatments, potentially relevant to compounds structurally related to 6-Methoxypyrimidin-4(3H)-one (E. De Mattia & G. Toffoli, 2009).

Antioxidant Activity Analysis

The critical evaluation of antioxidant activity determination methods underlines the significance of these assays in evaluating compounds like 6-Methoxypyrimidin-4(3H)-one for their antioxidant potential. This is crucial in various fields, including food engineering and pharmaceuticals (I. Munteanu & C. Apetrei, 2021).

Advanced Synthesis Techniques

Research into hybrid catalysts for synthesizing complex chemical structures, such as 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, showcases the evolving methodologies in chemical synthesis. This highlights the potential for innovative approaches in synthesizing and modifying compounds like 6-Methoxypyrimidin-4(3H)-one for pharmaceutical applications (Mehul P. Parmar et al., 2023).

Environmental and Industrial Applications

The review on quinoline derivatives as corrosion inhibitors points towards the broader application of heterocyclic compounds, including 6-Methoxypyrimidin-4(3H)-one, in addressing corrosion, an essential aspect of industrial maintenance and sustainability (C. Verma et al., 2020).

Polymers from Renewable Sources

The utilization of dianhydrohexitols in polymer synthesis reflects the growing interest in sustainable materials derived from renewable resources. This area could be relevant for the application of 6-Methoxypyrimidin-4(3H)-one in developing new polymeric materials with unique properties (F. Fenouillot et al., 2010).

Safety And Hazards

Specific safety and hazard information for 6-Methoxypyrimidin-4(3H)-one was not found in the search results .

Future Directions

While specific future directions for 6-Methoxypyrimidin-4(3H)-one were not found in the search results, research into related compounds such as pyrimidinamine derivatives is ongoing due to their potential applications in various fields .

properties

IUPAC Name

4-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWHDWTLOZEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396186
Record name 6-METHOXY-4-1H-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyrimidin-4(3H)-one

CAS RN

6128-06-9
Record name 6-METHOXY-4-1H-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Marchal, M Melguizo, M Nogueras, A Sanchez… - Synlett, 2002 - thieme-connect.com
A novel simple method, based on treatment with isoamyl nitrite (IAN) in DMSO without any added acid, to produce selective C (5)-nitrosation of aminopyrimidine derivatives is described. …
Number of citations: 21 www.thieme-connect.com
JAKJ Ferguson - 1986 - etheses.dur.ac.uk
This Thesis describes some [3,3] and [2,3] -sigmatropic rearrangements that can occur in a variety of polyfluoroaromatic and -heteroaromatic compounds. The presence of fluorine on …
Number of citations: 6 etheses.dur.ac.uk

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